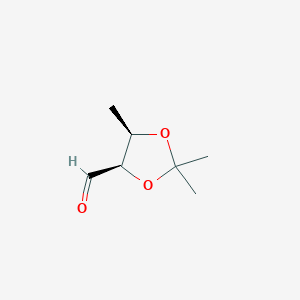
Tribendimidine
Übersicht
Beschreibung
Tribendimidin ist ein breitspektriges Anthelmintikum, das in China am Nationalen Institut für Parasitenkrankheiten in Shanghai entwickelt wurde. Es ist ein Derivat von Amidantel und hat eine hohe Wirksamkeit bei der Behandlung verschiedener parasitärer Infektionen gezeigt, darunter Ankylostomiasis, Ascariasis, Enterobiasis und Clonorchiasis .
Vorbereitungsmethoden
Tribendimidin wird durch eine Reihe chemischer Reaktionen synthetisiert, an denen Amidantel als Vorläufer beteiligt ist. Der Syntheseweg beinhaltet typischerweise die Bildung eines symmetrischen Diamidinderivats. Die Reaktionsbedingungen umfassen die Verwendung spezifischer Reagenzien und Katalysatoren, um das gewünschte Produkt zu erhalten. Industrielle Produktionsverfahren beinhalten die Skalierung dieser Reaktionen unter kontrollierten Bedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten .
Analyse Chemischer Reaktionen
Tribendimidin unterliegt verschiedenen Arten chemischer Reaktionen, darunter:
Oxidation: Tribendimidin kann unter bestimmten Bedingungen oxidiert werden, um verschiedene Oxidationsprodukte zu bilden.
Reduktion: Reduktionsreaktionen können durchgeführt werden, um die chemische Struktur von Tribendimidin zu modifizieren.
Substitution: Tribendimidin kann Substitutionsreaktionen eingehen, bei denen bestimmte funktionelle Gruppen durch andere ersetzt werden.
Häufig verwendete Reagenzien in diesen Reaktionen sind Oxidationsmittel, Reduktionsmittel und verschiedene Katalysatoren. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden .
Wissenschaftliche Forschungsanwendungen
Tribendimidin hat eine große Bandbreite an wissenschaftlichen Forschungsanwendungen, darunter:
Chemie: Als Modellverbindung verwendet, um die Synthese und Reaktionen von Diamidinderivaten zu untersuchen.
Biologie: Untersucht wegen seiner Auswirkungen auf verschiedene biologische Systeme, insbesondere bei der Untersuchung parasitärer Infektionen.
Medizin: In klinischen Studien eingesetzt, um seine Wirksamkeit und Sicherheit bei der Behandlung parasitärer Infektionen zu bewerten. Es hat sich als vielversprechende Alternative zu bestehenden Anthelmintika erwiesen.
Industrie: Einsatz bei der Entwicklung neuer Anthelmintika-Formulierungen und Behandlungen
Wirkmechanismus
Tribendimidin entfaltet seine Wirkung, indem es als Agonist von nikotinischen Acetylcholinrezeptoren (nAChRs) in parasitären Nematoden wirkt. Es aktiviert selektiv Muskel-nAChRs, was zur Depolarisierung und Paralyse der Parasiten führt. Diese Wirkung ähnelt der anderer cholinerger Anthelmintika wie Levamisol und Pyrantel. Zu den beteiligten molekularen Zielen und Signalwegen gehören der B-Subtyp und der L-Subtyp der nAChRs .
Wissenschaftliche Forschungsanwendungen
Tribendimidine has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the synthesis and reactions of diamidine derivatives.
Biology: Investigated for its effects on various biological systems, particularly in the study of parasitic infections.
Medicine: Used in clinical trials to evaluate its efficacy and safety in treating parasitic infections. It has shown promise as an alternative to existing anthelmintic drugs.
Industry: Employed in the development of new anthelmintic formulations and treatments
Wirkmechanismus
Tribendimidine exerts its effects by acting as an agonist of nicotinic acetylcholine receptors (nAChRs) in parasitic nematodes. It selectively activates muscle nAChRs, leading to depolarization and paralysis of the parasites. This action is similar to that of other cholinergic anthelmintics like levamisole and pyrantel. The molecular targets and pathways involved include the B-subtype and L-subtype of nAChRs .
Vergleich Mit ähnlichen Verbindungen
Tribendimidin ähnelt anderen Anthelmintika wie Levamisol und Pyrantel. Es hat ein breiteres Wirkungsspektrum und ist wirksam gegen einige Nematodenparasiten, die gegen Levamisol resistent sind. Die einzigartige Selektivität von Tribendimidin für verschiedene nAChR-Subtypen trägt zu seinem eindeutigen Wirksamkeitsprofil bei .
Ähnliche Verbindungen umfassen:
Levamisol: Ein Anthelmintikum, das auf nAChRs wirkt, aber ein schmaleres Wirkungsspektrum hat.
Pyrantel: Ein weiterer nAChR-Agonist mit ähnlichen Mechanismen, aber unterschiedlicher Wirksamkeit gegen bestimmte Parasiten.
Eigenschaften
IUPAC Name |
N'-[4-[[4-[[4-[1-(dimethylamino)ethylideneamino]phenyl]iminomethyl]phenyl]methylideneamino]phenyl]-N,N-dimethylethanimidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H32N6/c1-21(33(3)4)31-27-15-11-25(12-16-27)29-19-23-7-9-24(10-8-23)20-30-26-13-17-28(18-14-26)32-22(2)34(5)6/h7-20H,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOIOGKHKNQYULW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NC1=CC=C(C=C1)N=CC2=CC=C(C=C2)C=NC3=CC=C(C=C3)N=C(C)N(C)C)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H32N6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50894077 | |
| Record name | Tribendimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50894077 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
452.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
115103-15-6 | |
| Record name | Tribendimidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=115103-15-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tribendimidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115103156 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tribendimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50894077 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TRIBENDIMIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YO6SOD6ZTJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Methyl [(3E)-5-chloro-3-penten-1-yl]carbamate](/img/structure/B44480.png)


![(2S,4R)-N-[(2S)-2-[[2-[[(2R)-2-[[(2S)-2-amino-3-[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]propanoyl]amino]-4-methylsulfanylbutanoyl]amino]acetyl]amino]-3-phenylpropanoyl]-4-hydroxypyrrolidine-2-carboxamide](/img/structure/B44486.png)








![(E)-3-[(E)-prop-1-enyl]hex-4-en-2-one](/img/structure/B44511.png)
